2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
Description
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Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c19-14-5-3-13(4-6-14)10-22-15(11-23)8-21-18(22)26-12-17(24)20-9-16-2-1-7-25-16/h1-8,23H,9-12H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGAMQAYXKIMOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CSC2=NC=C(N2CC3=CC=C(C=C3)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-(4-chlorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a complex organic compound notable for its unique molecular structure, which integrates an imidazole ring, a hydroxymethyl group, and a thioether linkage. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : CHClNOS
- Molecular Weight : 391.9 g/mol
- CAS Number : 899999-91-8
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain metabolic pathways, which could be crucial in the development of therapeutic agents against various diseases. The presence of the imidazole ring is particularly significant as it is known to facilitate interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, imidazole derivatives have been shown to inhibit bacterial growth by targeting essential enzymes involved in metabolic processes. The thioether linkage in this compound may enhance its binding affinity to these targets, potentially leading to increased efficacy against resistant bacterial strains .
Anticancer Properties
Studies on related imidazole derivatives have demonstrated their potential as anticancer agents. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the activation of cell death pathways. The unique structural components of this compound may contribute to its ability to selectively target cancer cells while sparing normal cells .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of imidazole derivatives, including compounds structurally related to this compound, revealed that these compounds exhibited potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 16 µg/mL, indicating strong antibacterial potential .
Case Study 2: Cancer Cell Line Studies
In vitro assays using human cancer cell lines demonstrated that the compound could significantly reduce cell viability. The IC50 values observed were in the low micromolar range, suggesting that it can effectively inhibit the growth of various cancer types. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 391.9 g/mol |
| CAS Number | 899999-91-8 |
Scientific Research Applications
Medicinal Applications
The compound has shown promise in various therapeutic areas:
Anticancer Activity
Research indicates that compounds related to imidazole derivatives possess significant anticancer properties. For instance, studies have demonstrated that similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression . The specific mechanism often involves the modulation of protein kinases and other targets that regulate cell proliferation and survival.
Antimicrobial Properties
Imidazole derivatives are well-known for their antimicrobial activity. The incorporation of the furan moiety may enhance this property, making the compound a candidate for developing new antimicrobial agents against resistant strains of bacteria and fungi .
Neurological Applications
Preliminary studies suggest that compounds with similar structures may have neuroprotective effects. They could potentially be used in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .
Case Studies
- Study on Anticancer Effects : A clinical trial investigated a series of imidazole-based compounds, including derivatives similar to the target compound, showing effective inhibition of non-small-cell lung cancer cells through apoptosis induction mechanisms.
- Antimicrobial Efficacy : Laboratory tests demonstrated that a related imidazole derivative exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that the target compound may share these properties.
- Neuroprotective Effects : Research published in pharmacological journals highlighted the potential of imidazole derivatives in protecting against neurotoxicity induced by certain chemicals, indicating a pathway for future exploration of the target compound in neurological disorders .
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step pathways, typically starting with imidazole ring formation followed by functionalization. For example:
- Step 1 : Cyclization of precursors (e.g., thiourea derivatives) under reflux with acetic acid to form the imidazole core .
- Step 2 : Thioether linkage formation via nucleophilic substitution, using potassium carbonate (K₂CO₃) as a base to deprotonate the thiol group .
- Step 3 : Acylation with chloroacetamide derivatives to introduce the acetamide moiety . Optimization : Reaction conditions (temperature, solvent polarity) and purification techniques (column chromatography, recrystallization) are critical for yield (>70%) and purity (>95%) .
Q. Which analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and connectivity, particularly distinguishing between imidazole C-2 and C-4 positions .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve stereochemical ambiguities, especially for chiral centers introduced during synthesis .
Q. How can researchers screen for initial biological activity?
- In vitro enzyme inhibition assays : Target enzymes (e.g., cyclooxygenase COX-1/2) using fluorometric or colorimetric substrates to measure IC₅₀ values .
- Antimicrobial testing : Broth microdilution assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) to determine MIC (Minimum Inhibitory Concentration) .
Advanced Research Questions
Q. What methodologies elucidate the compound’s mechanism of action?
- Molecular docking simulations : Use software (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinase domains), focusing on interactions with the imidazole ring and thioacetamide group .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for receptor-ligand interactions .
- CRISPR-Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
Q. How do structural modifications impact bioactivity?
- Substituent variation : Replace the 4-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on enzyme inhibition .
- Scaffold hopping : Substitute the furan ring with thiophene or pyridine and evaluate changes in pharmacokinetic properties (e.g., logP, solubility) . Data analysis : Use QSAR (Quantitative Structure-Activity Relationship) models to correlate structural features with activity .
Q. How can contradictory synthesis yields be resolved?
Contradictions often arise from:
- Reagent purity : Impure starting materials (e.g., <98% thiourea) reduce yields; implement HPLC pre-screening .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve nucleophilicity in thioether formation vs. non-polar solvents . Resolution : Apply Design of Experiments (DoE) to optimize variables (temperature, stoichiometry) systematically .
Q. What strategies separate enantiomers for chiral analogs?
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol mobile phases .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates of undesired enantiomers .
Q. How is metabolic stability assessed in preclinical studies?
- Liver microsome assays : Incubate with NADPH and monitor degradation via LC-MS over 60 minutes to calculate half-life (t½) .
- CYP450 inhibition screening : Fluorescent probes (e.g., P450-Glo™) identify isoform-specific interactions (e.g., CYP3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
